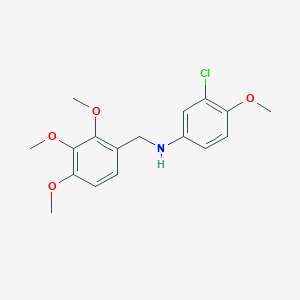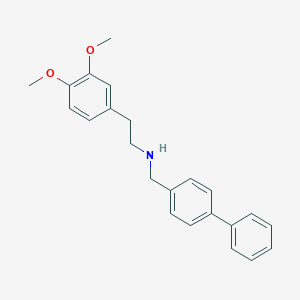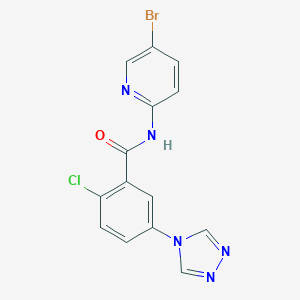![molecular formula C22H27N3O2 B315279 N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide](/img/structure/B315279.png)
N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[2-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Capillary Electrophoresis of Related Compounds
A study by Ye et al. (2012) developed nonaqueous capillary electrophoretic separation for substances related to imatinib mesylate and its derivatives, including compounds similar to N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide.
Bioactivity of Benzamide Derivatives
Khatiwora et al. (2013) synthesized and studied the bioactivity of various benzamides, including those structurally related to N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide, highlighting their potential in biological applications.
Metabolism of Flumatinib
Gong et al. (2010) examined the metabolism of flumatinib, a drug structurally similar to N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide, in chronic myelogenous leukemia patients, providing insights into the metabolic pathways of similar compounds (Gong et al., 2010).
Structure-Affinity Relationship in Dopamine Ligands
Leopoldo et al. (2002) explored the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, compounds related to N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide, for their potential as dopamine ligands (Leopoldo et al., 2002).
Anticancer and Antiviral Activities of Piperazine Derivatives
Reddy et al. (2013) and Boddu et al. (2018) investigated the anticancer and antiviral activities of piperazine derivatives, which are structurally related to N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide, showing the potential of these compounds in therapeutic applications (Reddy et al., 2013), (Boddu et al., 2018).
Anti-Malarial Potential
Cunico et al. (2009) studied the structures of piperazine derivatives with anti-malarial activity, providing insights into the potential use of similar compounds in anti-malarial treatments (Cunico et al., 2009).
Antidiabetic Properties
Le Bihan et al. (1999) identified piperazine derivatives as promising antidiabetic compounds, which may inform the research on related compounds like N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide (Le Bihan et al., 1999).
Synthesis and Characterization for Various Applications
Bhat et al. (2018) and Kumar et al. (2017) focused on the synthesis and characterization of piperazine derivatives for potential applications in medicinal chemistry, underlining the versatility of these compounds in drug development (Bhat et al., 2018), (Kumar et al., 2017).
Propiedades
Nombre del producto |
N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide |
|---|---|
Fórmula molecular |
C22H27N3O2 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
4-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H27N3O2/c1-16(2)22(27)25-14-12-24(13-15-25)20-7-5-4-6-19(20)23-21(26)18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,23,26) |
Clave InChI |
IGHRTZWXWJQQTP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-{2-[(5-chloro-2-ethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B315196.png)

![N-{4-[(biphenyl-4-ylmethyl)amino]phenyl}-2-methylpropanamide](/img/structure/B315198.png)
![N-{4-[(biphenyl-4-ylmethyl)amino]phenyl}propanamide](/img/structure/B315199.png)
![N-{4-[([1,1'-biphenyl]-4-ylmethyl)amino]phenyl}acetamide](/img/structure/B315200.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315207.png)
![2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315209.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315210.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315211.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B315213.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B315214.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B315215.png)
